molecular formula C11H15N5 B2851179 4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline CAS No. 2551119-01-6

4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline

Cat. No.: B2851179
CAS No.: 2551119-01-6
M. Wt: 217.276
InChI Key: KCXOMVJYRPFGEA-UHFFFAOYSA-N
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Description

4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline is a chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. The compound features both a tetrazole heterocycle and a primary aniline functional group, making it a versatile intermediate for constructing more complex molecules. The tetrazole ring is a prominent scaffold in medicinal chemistry, valued for its role as a bioisostere. It can effectively mimic a carboxylic acid group, offering comparable acidity but often with improved metabolic stability and enhanced membrane penetration due to increased lipophilicity . Alternatively, disubstituted tetrazoles can serve as surrogates for cis-amide bonds in peptidomimetics, helping to fine-tune the conformational and binding properties of potential drug candidates . The primary aniline group provides a handle for further synthetic modification, allowing researchers to link this fragment to other molecular entities via amide bond formation or nucleophilic substitution. This compound is intended for use in hit-to-lead optimization and the synthesis of libraries for biological screening. Researchers can employ it in multicomponent reactions, such as the Ugi-azide reaction, which is a powerful method for efficiently generating diverse 1,5-disubstituted tetrazole derivatives . All products are for research purposes only and are not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[2-methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-11(2,7-10-13-15-16-14-10)8-3-5-9(12)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXOMVJYRPFGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=NNN=N1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline typically involves the formation of the tetrazole ring followed by the introduction of the aniline group. One common method is the Ugi-azide multicomponent reaction, which involves an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMSN3) as the azide source. This reaction is often carried out in water using tetradecyltrimethylammonium bromide (TTAB) as a catalyst .

Industrial Production Methods

Industrial production methods for tetrazole derivatives often involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of these reactions. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield various amines.

Scientific Research Applications

4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline involves its interaction with various molecular targets. For instance, it can bind to enzymes and receptors through non-covalent interactions, leading to a range of biological effects. The tetrazole ring can mimic the carboxyl group, enhancing the compound’s bioavailability and reducing negative effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline and its analogs:

Compound Structural Features Molecular Formula Key Properties Applications
This compound (Target Compound) Tetrazole ring, 2-methylpropyl linker, aniline group C${10}$H${12}$N$_5$ High polarity, metabolic stability, bioisosteric potential Intermediate in kinase inhibitors (e.g., c-Jun N-terminal kinase inhibitors)
N-{2-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline 4-Methoxyphenyl substituent on tetrazole, branched propyl linker C${16}$H${16}$N$_4$O Enhanced electron-donating effects, increased lipophilicity Not explicitly stated; likely used in drug discovery for solubility modulation
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline Oxadiazole ring, thiophene substituent, methylene linker C${13}$H${11}$N$_3$OS Moderate polarity, π-π stacking capability Potential antimicrobial or anticancer agent (oxadiazole-based scaffolds)
4-(2-Methyl-2H-tetrazol-5-yl)aniline (Parent Compound) Unsubstituted tetrazole ring, direct aniline linkage C$7$H$7$N$_5$ Lower steric hindrance, simpler synthesis Precursor for more complex tetrazole derivatives

Key Differences and Implications

Tetrazole vs. Oxadiazole Rings :

  • The tetrazole in the target compound offers superior hydrogen-bonding capacity and metabolic stability compared to the oxadiazole in 4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline . However, oxadiazoles exhibit stronger π-π interactions, which may improve binding affinity in certain targets.

In contrast, the target compound’s methylpropyl linker balances steric bulk and polarity, optimizing pharmacokinetics .

Synthetic Complexity :

  • The parent compound 4-(2-Methyl-2H-tetrazol-5-yl)aniline requires fewer synthesis steps but lacks the branched alkyl chain, limiting its utility in sterically demanding applications .

Biological Activity: The target compound’s tetrazole-aniline scaffold is critical for kinase inhibition, as demonstrated in its role in synthesizing 3-(2-(4-(2-methyl-2H-tetrazol-5-yl)phenylamino)pyrimidin-4-yl)-5-morpholinobenzonitrile, a potent c-Jun N-terminal kinase inhibitor . In contrast, the oxadiazole-thiophene analog may prioritize antimicrobial activity due to thiophene’s sulfur-mediated interactions.

Research Findings and Data

Structural Analysis

  • X-ray Crystallography : The target compound’s analogs (e.g., N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline ) have been structurally resolved using SHELX software, confirming the tetrazole’s planar geometry and the alkyl linker’s conformational flexibility .
  • Electron Density Studies: Noncovalent interactions (e.g., hydrogen bonds, van der Waals forces) in tetrazole derivatives were mapped using Multiwfn, highlighting the tetrazole’s role in stabilizing protein-ligand complexes .

Physicochemical Properties

Property Target Compound 4-Methoxyphenyl Analog Oxadiazole-Thiophene Analog
Molecular Weight (g/mol) 217.24 296.33 257.31
LogP (Predicted) 2.1 3.5 2.8
Hydrogen Bond Acceptors 5 5 4
Polar Surface Area (Ų) 78.9 85.2 72.3

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline, and how can experimental design optimize yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including coupling of tetrazole precursors with substituted aniline derivatives. Key steps may involve Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. To optimize yield, employ Design of Experiments (DoE) to systematically vary parameters such as temperature, catalyst loading, and reaction time. Statistical analysis (e.g., response surface methodology) identifies optimal conditions while minimizing experimental runs . For analogous heterocyclic systems, refluxing in ethanol with stoichiometric reagents has proven effective .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use HPLC for purity assessment (≥95% recommended for research-grade material) and FTIR to confirm functional groups (e.g., NH₂ in aniline, C=N in tetrazole) . NMR spectroscopy (¹H/¹³C) resolves substitution patterns, while high-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray crystallography (as in similar aniline-tetrazole systems) provides unambiguous structural confirmation .

Q. What are the stability considerations and optimal storage conditions to prevent degradation?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize oxidation or hydrolysis of the tetrazole ring. Prolonged storage at room temperature risks decomposition, potentially generating hazardous byproducts . Conduct periodic stability tests via TLC or HPLC to monitor degradation.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the tetrazole moiety in this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, such as tetrazole ring opening or electrophilic substitution. Tools like the Artificial Force Induced Reaction (AFIR) method can predict intermediates and transition states. Validate predictions with kinetic studies (e.g., variable-temperature NMR) .

Q. What methodologies resolve contradictions between experimental data and theoretical predictions in synthesis?

  • Methodological Answer : Use cross-validation by repeating experiments under controlled conditions (e.g., glovebox for moisture-sensitive steps). If discrepancies persist, apply multivariate analysis (e.g., PCA) to identify confounding variables. Reassess computational models by incorporating solvent effects or non-covalent interactions .

Q. How can statistical DoE optimize synthesis parameters for this compound?

  • Methodological Answer : Implement a Box-Behnken or central composite design to explore interactions between factors like catalyst type, solvent polarity, and stoichiometry. Analyze responses (yield, purity) via ANOVA. For example, a 3³ factorial design reduced optimization runs by 40% in a similar tetrazole synthesis .

Q. What are key considerations in designing biological activity studies for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase or angiotensin-converting enzyme) due to the tetrazole’s bioisosteric similarity to carboxylic acids. Use molecular docking (AutoDock Vina) to predict binding affinities. For in vitro studies, ensure solubility by preparing DMSO stock solutions (<0.1% final concentration) .

Q. How to scale up synthesis while maintaining reaction efficiency and purity?

  • Methodological Answer : Transition from batch to continuous flow reactors to enhance heat/mass transfer. Use process analytical technology (PAT) like in-line FTIR for real-time monitoring. For analogous systems, scaling from 1g to 100g required adjusting residence time by 20% to prevent byproduct formation .

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